molecular formula C26H24N2O5 B11545732 pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

Cat. No.: B11545732
M. Wt: 444.5 g/mol
InChI Key: OIAMLFJUPROCEM-UHFFFAOYSA-N
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Description

Pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a pentyl ester group, an aminophenoxy group, and an isoindoline dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate typically involves multiple steps. One common method starts with the preparation of 4-aminophenol, which is then reacted with phthalic anhydride to form 4-(4-aminophenoxy)phthalic anhydride. This intermediate is further reacted with pentanol in the presence of a catalyst to yield the final product. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines. Substitution reactions can lead to a variety of substituted benzoate derivatives.

Scientific Research Applications

Pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Pentyl 4-[5-(4-hydroxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
  • Pentyl 4-[5-(4-methoxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
  • Pentyl 4-[5-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

Uniqueness

Pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is unique due to the presence of the aminophenoxy group, which imparts specific chemical and biological properties. This functional group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

pentyl 4-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C26H24N2O5/c1-2-3-4-15-32-26(31)17-5-9-19(10-6-17)28-24(29)22-14-13-21(16-23(22)25(28)30)33-20-11-7-18(27)8-12-20/h5-14,16H,2-4,15,27H2,1H3

InChI Key

OIAMLFJUPROCEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N

Origin of Product

United States

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